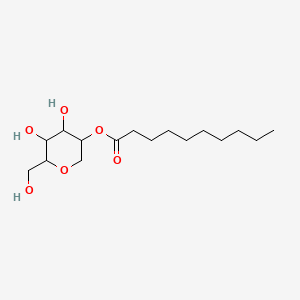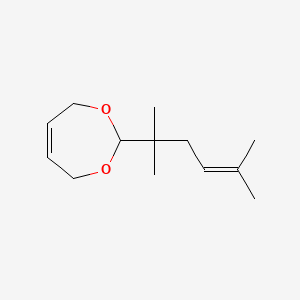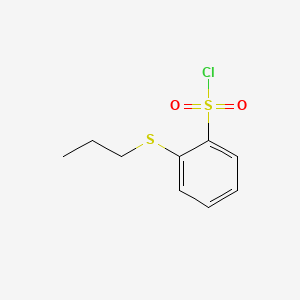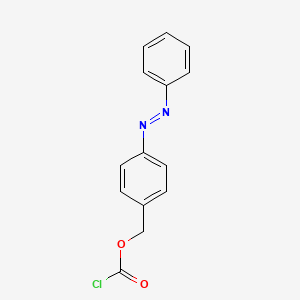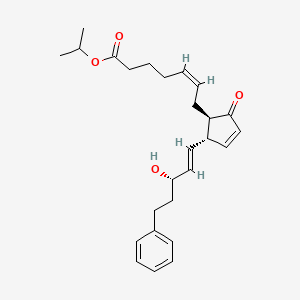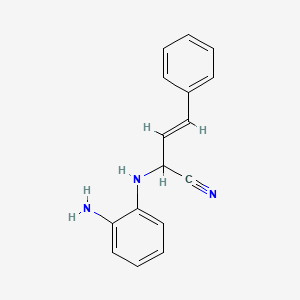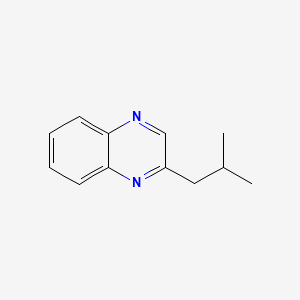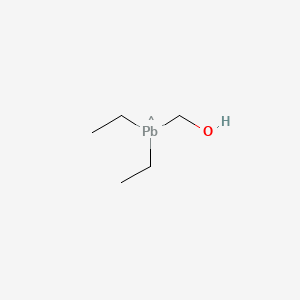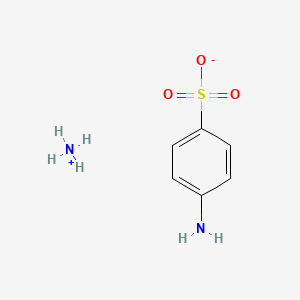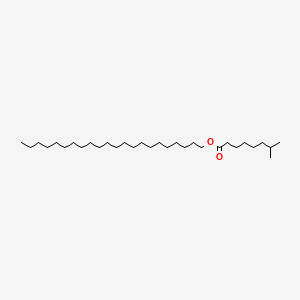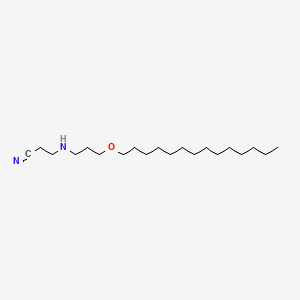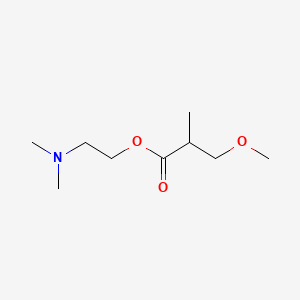
2-(Dimethylamino)ethyl 3-methoxyisobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(Dimethylamino)ethyl 3-methoxyisobutyrate can be achieved through various synthetic routes. One common method involves the esterification of 3-methoxyisobutyric acid with 2-(dimethylamino)ethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
2-(Dimethylamino)ethyl 3-methoxyisobutyrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
科学的研究の応用
2-(Dimethylamino)ethyl 3-methoxyisobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeted drug delivery and controlled release systems.
作用機序
The mechanism of action of 2-(Dimethylamino)ethyl 3-methoxyisobutyrate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions enable the compound to exert its effects in various applications, such as drug delivery and polymer formation .
類似化合物との比較
2-(Dimethylamino)ethyl 3-methoxyisobutyrate can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl methacrylate: This compound is also used in polymer synthesis and has similar functional groups but differs in its methacrylate moiety.
3-Methoxyisobutyric acid: This is a precursor in the synthesis of this compound and shares the methoxyisobutyric acid structure.
2-(Dimethylamino)ethanol: This compound is another precursor and has similar dimethylamino and ethanol functional groups
This compound stands out due to its unique combination of functional groups, making it versatile for various applications in research and industry.
特性
CAS番号 |
86177-97-1 |
|---|---|
分子式 |
C9H19NO3 |
分子量 |
189.25 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 3-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C9H19NO3/c1-8(7-12-4)9(11)13-6-5-10(2)3/h8H,5-7H2,1-4H3 |
InChIキー |
WWVAJZVBKDVYLH-UHFFFAOYSA-N |
正規SMILES |
CC(COC)C(=O)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


